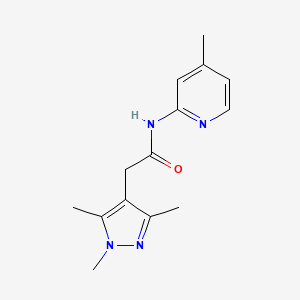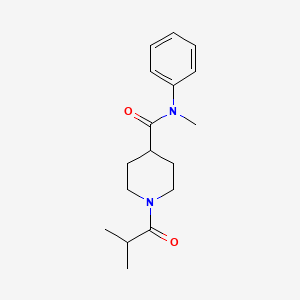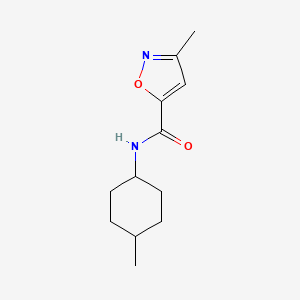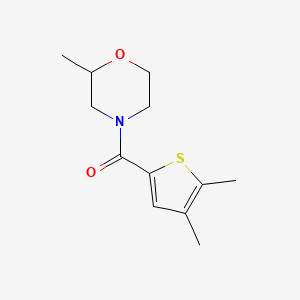
6-methyl-N-quinolin-2-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-quinolin-2-ylpyridine-3-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MQPA is a small molecule inhibitor that has been shown to inhibit a range of enzymes, including serine proteases, metalloproteases, and cysteine proteases.
Mecanismo De Acción
6-methyl-N-quinolin-2-ylpyridine-3-carboxamide inhibits enzymes by binding to the active site of the enzyme, preventing substrate binding and catalysis. This compound has been shown to have a high affinity for the active site of thrombin, making it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent blood clotting. This compound has also been shown to have potential as an anti-inflammatory agent, reducing the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-N-quinolin-2-ylpyridine-3-carboxamide in lab experiments is its high potency as an enzyme inhibitor. However, one limitation is that it may have off-target effects on other enzymes, leading to unintended consequences.
Direcciones Futuras
There are several future directions for research on 6-methyl-N-quinolin-2-ylpyridine-3-carboxamide. One area of interest is its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation. Additionally, further research is needed to determine the full range of enzymes that this compound inhibits and its potential off-target effects.
Métodos De Síntesis
6-methyl-N-quinolin-2-ylpyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 6-methylquinoline-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-amino-3-pyridinecarboxylic acid in the presence of DCC and DMAP to yield this compound.
Aplicaciones Científicas De Investigación
6-methyl-N-quinolin-2-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have inhibitory effects on a range of enzymes, including thrombin, trypsin, and chymotrypsin. This compound has also been shown to inhibit the growth of cancer cells and to have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
6-methyl-N-quinolin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-6-7-13(10-17-11)16(20)19-15-9-8-12-4-2-3-5-14(12)18-15/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPTULXNHFWNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)




![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)


